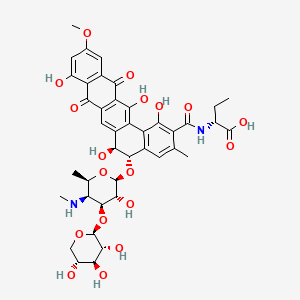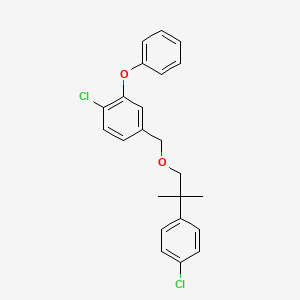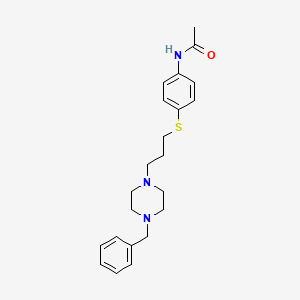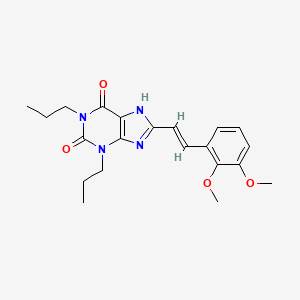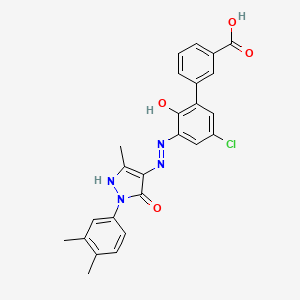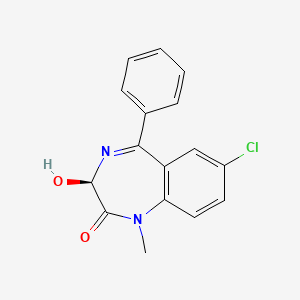
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a styryl moiety, which is further connected to a dipropylxanthine core. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method is the Heck cross-coupling reaction, which involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. For this compound, the reaction between 3-bromo-4-methoxybenzene and styrene is catalyzed by palladium acetate (Pd(OAc)2) in the presence of cesium carbonate (Cs2CO3) and water . The reaction proceeds smoothly in an ionic liquid medium, such as tetrabutylammonium bromide (TBAB), and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the role of xanthine derivatives in various biological systems.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be explored for its effects on specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various signaling pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is supported by molecular modeling studies and experimental data.
Comparison with Similar Compounds
Similar Compounds
Styrylquinoxalin-2-ones: These compounds share a similar styryl moiety and have been studied for their biological activities, such as cholinesterase inhibition.
Quinoxaline Derivatives: Quinoxaline-containing compounds, such as Olaquindox and Echinomycin, are known for their pharmaceutical applications.
Uniqueness
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine is unique due to its specific combination of functional groups and its xanthine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
151539-48-9 |
|---|---|
Molecular Formula |
C20H23BrN4O3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O3/c1-4-10-24-18-17(19(26)25(11-5-2)20(24)27)22-16(23-18)9-7-13-6-8-15(28-3)14(21)12-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23)/b9-7+ |
InChI Key |
ZHAMJBDOFNMBFM-VQHVLOKHSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


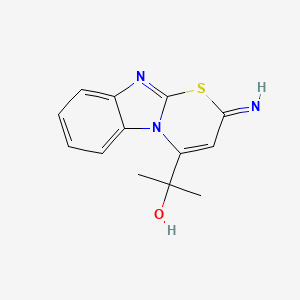
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
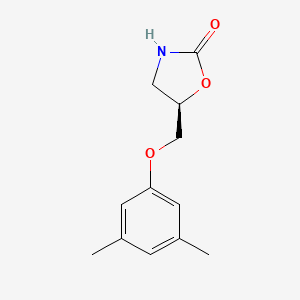
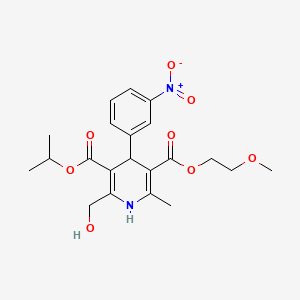

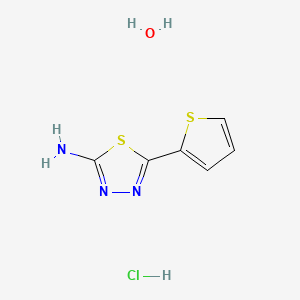
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
